Cas no 1682-79-7 (3-chloro-2,4,6-trifluoro-Pyridine)

3-Chloro-2,4,6-trifluoropyridine is a halogenated pyridine derivative characterized by its trifluoromethyl and chloro substituents, which enhance its reactivity and utility in synthetic chemistry. This compound serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials, owing to its electron-deficient aromatic system that facilitates nucleophilic substitution reactions. The presence of multiple fluorine atoms contributes to its stability and lipophilicity, making it valuable for designing bioactive molecules. Its well-defined structure allows for precise functionalization, enabling the development of complex heterocyclic frameworks. The compound is typically handled under controlled conditions due to its reactive nature.
3-chloro-2,4,6-trifluoro-Pyridine structure
1682-79-7 structure
Product Name:3-chloro-2,4,6-trifluoro-Pyridine
CAS No:1682-79-7
MF:C5HClF3N
MW:167.516350507736
MDL:MFCD12024820
CID:1107440
PubChem ID:13709878
Update Time:2025-05-24

3-chloro-2,4,6-trifluoro-Pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-2,4,6-trifluoro-Pyridine
    • 3-Chloro-2,4,6-trifluoropyridine
    • 3-Chlor-2,4,6-trifluorpyridin
    • 3-Chlor-2,4,6-trifluor-pyridin
    • AG-E-17652
    • AGN-PC-00NNNN
    • CTK4D2957
    • KB-30810
    • QC-7039
    • SureCN9341524
    • 3-Chloro-2,4,6-trifluoro pyridine
    • DB-026061
    • MFCD12024820
    • SY253201
    • Pyridine, 3-chloro-2,4,6-trifluoro-
    • 1682-79-7
    • AC9510
    • DTXSID80547347
    • SCHEMBL9341524
    • MDL: MFCD12024820
    • Inchi: 1S/C5HClF3N/c6-4-2(7)1-3(8)10-5(4)9/h1H
    • InChI Key: UZJXVKPEYNNWKU-UHFFFAOYSA-N
    • SMILES: ClC1C(=NC(=CC=1F)F)F

Computed Properties

  • Exact Mass: 166.9749612g/mol
  • Monoisotopic Mass: 166.9749612g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 12.9Ų

3-chloro-2,4,6-trifluoro-Pyridine Pricemore >>

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Additional information on 3-chloro-2,4,6-trifluoro-Pyridine

Professional Introduction to 3-chloro-2,4,6-trifluoro-Pyridine (CAS No. 1682-79-7)

3-chloro-2,4,6-trifluoro-Pyridine, a compound with the chemical formula C₅H₂ClF₃N, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound is characterized by its unique structural features, which include a pyridine ring substituted with three fluorine atoms and a chlorine atom. The presence of these halogen atoms imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The CAS number 1682-79-7 serves as a unique identifier for this compound, ensuring consistency and accuracy in its documentation and communication within the scientific community. The trifluoromethyl group and the chloro substituent on the pyridine ring contribute to its reactivity and utility in organic synthesis. Specifically, the electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the ring, facilitating nucleophilic substitution reactions that are pivotal in drug discovery processes.

In recent years, 3-chloro-2,4,6-trifluoro-Pyridine has been extensively studied for its potential applications in medicinal chemistry. Its structural motif is found to be highly versatile, allowing for modifications that can lead to novel pharmacophores. For instance, researchers have leveraged this compound to develop inhibitors targeting various biological pathways. One notable area of research involves its use in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The fluorinated pyridine core provides a stable scaffold that can be further functionalized to enhance binding affinity and selectivity.

Moreover, the compound's ability to undergo cross-coupling reactions has made it a staple in modern synthetic methodologies. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to introduce diverse substituents onto the pyridine ring. These modifications have led to the discovery of new compounds with therapeutic potential. For example, derivatives of 3-chloro-2,4,6-trifluoro-Pyridine have shown promise in preclinical studies as antiviral agents, highlighting its importance in addressing emerging infectious diseases.

The agrochemical industry has also benefited from the applications of this compound. Fluorinated pyridines are known for their enhanced bioavailability and resistance to metabolic degradation, making them ideal for developing pesticides and herbicides. Researchers have synthesized various derivatives of 3-chloro-2,4,6-trifluoro-Pyridine that exhibit potent activity against resistant pests while maintaining environmental safety profiles.

From a synthetic chemistry perspective, 3-chloro-2,4,6-trifluoro-Pyridine serves as a building block for more complex molecules. Its reactivity allows chemists to construct intricate scaffolds through sequential functionalization steps. Advanced techniques such as flow chemistry have been utilized to optimize reactions involving this compound, improving yields and scalability. These advancements underscore its significance in both academic research and industrial applications.

The pharmaceutical industry's interest in fluorinated heterocycles like 3-chloro-2,4,6-trifluoro-Pyridine stems from their ability to modulate drug-like properties such as solubility, permeability, and metabolic stability. Computational modeling studies have further elucidated how fluorination at specific positions on the pyridine ring can influence molecular interactions with biological targets. This knowledge has guided the rational design of novel drugs with improved pharmacokinetic profiles.

In conclusion,3-chloro-2,4,6-trifluoro-Pyridine (CAS No. 1682-79-7) is a multifaceted compound with broad utility across multiple sectors of chemical research. Its unique structural features enable diverse applications in drug discovery, agrochemical development, and synthetic chemistry. As our understanding of fluorinated compounds continues to evolve,3-chloro-2,4,6-trifluoro-Pyridine will undoubtedly remain at the forefront of innovation in these fields.

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